molecular formula C20H20N4O2 B1630089 3-[4-(2-morpholin-4-ylethoxy)phenyl]-1H-indazole-5-carbonitrile CAS No. 395103-65-8

3-[4-(2-morpholin-4-ylethoxy)phenyl]-1H-indazole-5-carbonitrile

Cat. No.: B1630089
CAS No.: 395103-65-8
M. Wt: 348.4 g/mol
InChI Key: GHGNFEUQRRRGNQ-UHFFFAOYSA-N
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Description

3-[4-(2-morpholin-4-ylethoxy)phenyl]-1H-indazole-5-carbonitrile is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

395103-65-8

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

3-[4-(2-morpholin-4-ylethoxy)phenyl]-1H-indazole-5-carbonitrile

InChI

InChI=1S/C20H20N4O2/c21-14-15-1-6-19-18(13-15)20(23-22-19)16-2-4-17(5-3-16)26-12-9-24-7-10-25-11-8-24/h1-6,13H,7-12H2,(H,22,23)

InChI Key

GHGNFEUQRRRGNQ-UHFFFAOYSA-N

SMILES

C1COCCN1CCOC2=CC=C(C=C2)C3=NNC4=C3C=C(C=C4)C#N

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)C3=NNC4=C3C=C(C=C4)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(4-hydroxyphenyl)-1-perhydro-2H-pyran-2-yl-1H-indazole-5-carbonitrile (400 mg, 1.25 mmol), triphenylphosphine (Ph3P, 1.31 g, 5.00 mmol, 4.00 equiv.), 4.00 mL THF, 4-(2-hydroxyethyl)morpholine (656 mg, 5.00 mmol, 4.00 equiv.), and diethyl azodicarboxylate (DEAD, 871 mg, 5.00 mmol, 4.00 equiv.) were stirred at room temperature for 5 days. The reaction was diluted with EtOAc and washed with 2×6.0 N aq. HCl. The combined aqueous layers were extracted with 2×EtOAc. The acidic aqueous layer was allowed to stand at room temperature for 5 h, and then added to enough 6.0 N aq. NaOH such that the final pH>12.0. The aqueous layer was extracted with EtOAc. The organic layer was dried (Na2SO4), filtered and concentrated. Purification by silica gel chromatography using 0–5% MeOH in EtOAc as eluent afforded an oil. Sonication of the oil in 15 mL of 10% EtOAc/hexane gave a precipitate. This mixture was diluted with 18 mL of hexanes, sonicated, and filtered affording the title compound (310 mg, 71.1% yield: ES-MS (m/z) 349 [M+1]+.
Name
3-(4-hydroxyphenyl)-1-perhydro-2H-pyran-2-yl-1H-indazole-5-carbonitrile
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
656 mg
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
871 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
EtOAc hexane
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
18 mL
Type
solvent
Reaction Step Four
Yield
71.1%

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